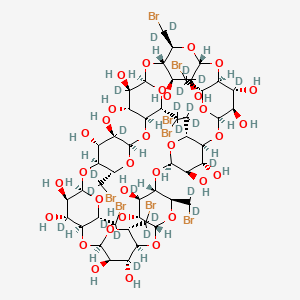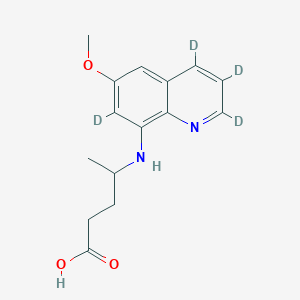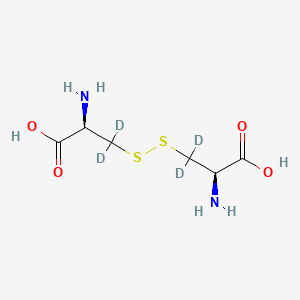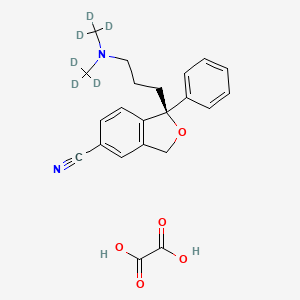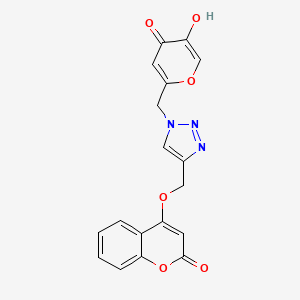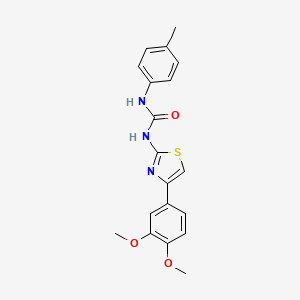
Anticancer agent 37
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anticancer agent 37 is a synthetic compound developed for its potent anticancer properties. It has shown significant efficacy in inhibiting the growth of various cancer cell lines, making it a promising candidate for cancer therapy. The compound’s unique structure and mechanism of action distinguish it from other anticancer agents, offering potential advantages in terms of efficacy and safety.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Anticancer agent 37 involves a multi-step process. The initial step typically includes the formation of a core structure through a condensation reaction between an aromatic aldehyde and a primary amine. This is followed by a series of functional group modifications, including halogenation, nitration, and reduction reactions. The final product is purified using recrystallization or chromatography techniques.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity. Common solvents used in the process include ethanol, methanol, and dichloromethane. The final product is subjected to rigorous quality control measures to ensure its consistency and efficacy.
化学反応の分析
Types of Reactions: Anticancer agent 37 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert nitro groups to amines.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Anticancer agent 37 has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes, including apoptosis and cell cycle regulation.
Medicine: Evaluated in preclinical and clinical trials for its efficacy in treating different types of cancer, including breast, lung, and colon cancer.
Industry: Potentially used in the development of new anticancer drugs and formulations.
作用機序
The mechanism of action of Anticancer agent 37 involves the inhibition of key enzymes and signaling pathways that are crucial for cancer cell survival and proliferation. The compound targets specific molecular pathways, such as the PI3K/Akt/mTOR pathway, leading to the induction of apoptosis and inhibition of cell growth. Additionally, it interferes with DNA replication and repair processes, further contributing to its anticancer effects.
類似化合物との比較
Anthraquinones: Known for their anticancer properties, but often associated with significant side effects.
Thienopyrimidines: Exhibit anticancer activity through kinase inhibition, similar to Anticancer agent 37.
Coumarins: Another class of compounds with anticancer properties, but with different mechanisms of action.
Uniqueness of this compound: this compound stands out due to its unique structure and dual mechanism of action, targeting both signaling pathways and DNA processes. This dual targeting approach enhances its efficacy and reduces the likelihood of resistance development compared to other anticancer agents.
特性
分子式 |
C19H19N3O3S |
|---|---|
分子量 |
369.4 g/mol |
IUPAC名 |
1-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)urea |
InChI |
InChI=1S/C19H19N3O3S/c1-12-4-7-14(8-5-12)20-18(23)22-19-21-15(11-26-19)13-6-9-16(24-2)17(10-13)25-3/h4-11H,1-3H3,(H2,20,21,22,23) |
InChIキー |
ZOTACLSUTWXWJH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(3S,5R,8R,9S,10S,13R,14S,17S)-14-hydroxy-3-[(2R,3S,4S,5S,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12415993.png)
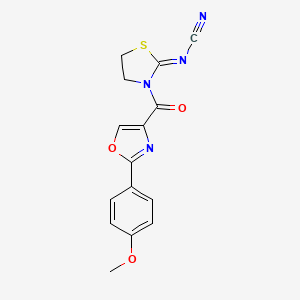
![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R)-4,5-dihydroxy-2-[(4S,5'S,6R,7S,8R,9S,13R,14S,16S)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12416004.png)

